2-(Benzoylamino)-6-chlorobenzoic acid

Descripción general

Descripción

2-(Benzoylamino)-6-chlorobenzoic acid is an organic compound that belongs to the class of benzamides. It is characterized by the presence

Actividad Biológica

2-(Benzoylamino)-6-chlorobenzoic acid, a compound belonging to the class of benzoylamino acids, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

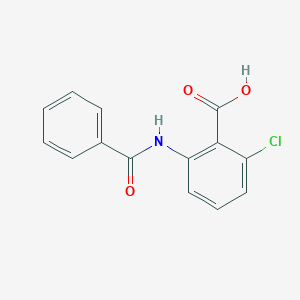

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 255.68 g/mol

This compound features a benzoyl group attached to an amino group and a chlorobenzoic acid moiety, contributing to its diverse biological interactions.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to bioactivation into reactive metabolites that can induce cytotoxicity.

- Cellular Uptake and Localization : The compound's subcellular localization influences its activity; it tends to accumulate in organelles such as mitochondria and the endoplasmic reticulum, where it can exert toxic effects.

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cell types, notably renal cortical cells, which is evidenced by increased lactate dehydrogenase (LDH) release upon exposure.

Biochemical Pathways

The biotransformation of this compound involves several key biochemical pathways:

- Acetylation : The compound undergoes N-acetylation facilitated by N-acetyltransferase enzymes, leading to the formation of acetylated metabolites that may exhibit altered biological activities.

- Oxidation and Reduction : The compound can be oxidized to form nitro derivatives or reduced to form amines under specific conditions.

- Metabolic Stability : Research highlights that the stability and degradation of this compound are influenced by environmental factors such as temperature and pH, which affect its pharmacokinetics and toxicity profiles.

Antiviral Properties

A notable study identified this compound as a potent antiadenoviral agent. The structure-activity relationship (SAR) analysis revealed that specific substituents on the benzamide moiety enhance antiviral potency while maintaining low cytotoxicity levels. For instance, derivatives with EC50 values as low as 0.6 μM were reported .

Toxicological Effects

In toxicological assessments, the compound has been shown to induce nephrotoxicity at elevated doses. Animal models demonstrated that exposure resulted in significant renal damage characterized by increased serum creatinine levels and histopathological changes in renal tissues.

Case Studies

- Antiviral Efficacy Study :

-

Toxicity Assessment in Aquatic Models :

- Research on fish species exposed to this compound revealed significant biotransformation processes leading to nephrotoxic effects. The study highlighted the importance of understanding environmental impacts and metabolic pathways for effective bioremediation strategies.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Potent against adenoviruses (EC50 = 0.6 μM) | |

| Cytotoxicity | Induces LDH release in renal cortical cells | |

| Nephrotoxicity | Significant renal damage in animal models |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | EC50 (μM) | Toxicity Level |

|---|---|---|

| Parent Compound | 0.6 | Low |

| Ortho-substituted | Higher than 0.6 | Moderate |

| Para-substituted | Lower than 0.6 | High |

Aplicaciones Científicas De Investigación

Structural Formula

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects , particularly in the following areas:

- Antimicrobial Activity : Studies have shown that 2-(Benzoylamino)-6-chlorobenzoic acid exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the suppression of NF-κB signaling pathways, which are critical in inflammation.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, including breast cancer (MCF-7). The compound demonstrates IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cells.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized to produce various derivatives through reactions such as:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds with potential biological activities.

- Coupling Reactions : This compound can participate in coupling reactions to form larger aromatic systems, which are essential in the development of pharmaceuticals and agrochemicals.

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Benzamide | 10 - 30 | Antimicrobial, Anticancer |

| 4-(Chloro-benzoylamino)-butyric acid | Benzamide | 15 | Anticancer |

| 2-(4-Bromo-benzoylamino)-butyric acid | Benzamide | 20 | Anticancer |

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.

Case Study 2: Anti-inflammatory Model

In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema. This correlated with reduced levels of inflammatory markers such as TNF-α and IL-1β in serum samples collected post-treatment .

Propiedades

IUPAC Name |

2-benzamido-6-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-10-7-4-8-11(12(10)14(18)19)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAWHLUGVSBAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348610 | |

| Record name | 2-(benzoylamino)-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-43-3 | |

| Record name | 2-(Benzoylamino)-6-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19407-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzoylamino)-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.